Pomalidomide-PEG3-acetic acid

PROTAC Targeted Protein Degradation Linker Optimization

Pomalidomide-PEG3-acetic acid is a pre‑functionalized, ready‑to‑couple CRBN E3 ligase ligand‑linker conjugate. Its PEG3 spacer is empirically validated as a critical determinant of PROTAC ternary complex geometry—substitution with suboptimal linker lengths risks assay failure and false negatives. The terminal carboxylic acid enables direct amide bond formation with amine‑containing warheads via standard carbodiimide chemistry, eliminating separate linker attachment steps. Enhanced PEG3 solubility supports direct use in aqueous cell culture media, minimizing organic solvent cytotoxicity. Serving as a benchmark for PEG3 spacer evaluation, this conjugate accelerates PROTAC library synthesis and linker optimization. Available in quantities suitable for in vivo studies.

Molecular Formula C21H25N3O9
Molecular Weight 463.4 g/mol
Cat. No. B14769360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-PEG3-acetic acid
Molecular FormulaC21H25N3O9
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCC(=O)O
InChIInChI=1S/C21H25N3O9/c25-16-5-4-15(19(28)23-16)24-20(29)13-2-1-3-14(18(13)21(24)30)22-6-7-31-8-9-32-10-11-33-12-17(26)27/h1-3,15,22H,4-12H2,(H,26,27)(H,23,25,28)
InChIKeyKKNDTTBTOWAHPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-PEG3-acetic acid: E3 Ligase Ligand-Linker Conjugate for Targeted Protein Degradation


Pomalidomide-PEG3-acetic acid (CAS 2143097-07-6, C21H25N3O9, MW 463.44) is a synthetic E3 ubiquitin ligase ligand-linker conjugate. It comprises a Pomalidomide-based cereblon (CRBN) E3 ligase ligand, a three-unit polyethylene glycol (PEG3) linker, and a terminal acetic acid functional group . The compound serves as a building block for proteolysis-targeting chimeras (PROTACs), enabling the recruitment of the CRBN E3 ligase complex to target proteins for ubiquitination and subsequent proteasomal degradation . The PEG3 linker enhances aqueous solubility and reduces non-specific interactions, while the terminal carboxylic acid provides a reactive handle for amide bond formation with amine-containing target ligands .

Why Pomalidomide-PEG3-acetic acid Cannot Be Substituted by Generic Pomalidomide Derivatives in PROTAC Research


The efficacy of PROTACs is exquisitely sensitive to the length and composition of the linker connecting the E3 ligase ligand and the target protein warhead [1]. Generic pomalidomide derivatives (e.g., Pomalidomide-PEG2-COOH or Pomalidomide-PEG4-COOH) differ in PEG chain length, altering the spatial geometry of the ternary complex (target protein-PROTAC-E3 ligase). This geometric variation can drastically impact ubiquitination efficiency and subsequent protein degradation, with non-optimal linker lengths leading to reduced or abolished degradation activity [2]. Therefore, substituting Pomalidomide-PEG3-acetic acid with an analog of different PEG length without empirical validation risks failure of the PROTAC assay, potentially generating false-negative results and wasting research resources.

Quantitative Differentiation of Pomalidomide-PEG3-acetic acid: Evidence for Scientific Selection


Linker Length Optimization: PEG3 (14-16 atoms) Aligns with Optimal PROTAC Degradation Efficiency

Studies indicate that PROTAC linker lengths within the 8-16 atom range provide optimal degradation efficiency, with PEG3 linkers (approximately 14-16 atoms) falling squarely within this effective window . Shorter linkers (<5 atoms) can restrict the necessary proximity between the target protein and E3 ligase, while longer linkers (>10 atoms) may increase flexibility but can reduce degradation specificity . Pomalidomide-PEG3-acetic acid offers a linker length that balances flexibility with constrained geometry for efficient ternary complex formation.

PROTAC Targeted Protein Degradation Linker Optimization

Aqueous Solubility Enhancement: Pomalidomide-PEG3-acetic acid Provides Higher Solubility than Parent Pomalidomide

The parent compound Pomalidomide is practically insoluble in water and ethanol, limiting its utility in aqueous biochemical assays [1]. In contrast, Pomalidomide-PEG3-acetic acid demonstrates measurable aqueous solubility due to the hydrophilic PEG3 linker and terminal carboxylic acid group [2]. While exact mg/mL values vary by vendor formulation, the compound can be prepared as a 40 mg/mL stock solution in DMSO for in vitro studies , and the PEG3 modification generally increases solubility compared to the unmodified parent, as PEGylation is a well-established strategy to improve aqueous solubility of hydrophobic small molecules [2].

Solubility Drug Formulation Bioconjugation

Proven CRBN Binding Affinity: The Pomalidomide Moiety Retains High Affinity for Cereblon

The pomalidomide pharmacophore within Pomalidomide-PEG3-acetic acid maintains high-affinity binding to the cereblon (CRBN) E3 ligase. Pomalidomide itself demonstrates an IC50 of 13 nM in PBMC-based assays . The PEG3 linker attachment at the C4' or C5' position of the pomalidomide isoindolinone ring does not significantly disrupt the critical interactions with the CRBN hydrophobic pocket formed by three conserved tryptophan residues [1]. This ensures efficient recruitment of the E3 ligase machinery in the PROTAC context.

E3 Ligase Binding Cereblon Affinity

Analytical Purity: Pomalidomide-PEG3-acetic acid Consistently Available at ≥95% Purity (HPLC) for Reproducible PROTAC Synthesis

Reputable vendors, including Bio-Techne (R&D Systems) and Tocris, supply Pomalidomide-PEG3-acetic acid (or its 4'-isomer, Pomalidomide 4'-PEG3-acid) with a purity of ≥95% as determined by HPLC [1]. This high purity is critical for PROTAC synthesis, as impurities can compete for CRBN binding, poison the catalytic surface of the E3 ligase, or introduce confounding variables in degradation assays, leading to misinterpretation of structure-activity relationships [2].

Analytical Chemistry Purity Quality Control

Functional Group Utility: Terminal Acetic Acid Enables Direct Amide Conjugation to Amine-Containing Target Ligands

The terminal acetic acid group of Pomalidomide-PEG3-acetic acid provides a well-defined reactive handle for amide bond formation with primary or secondary amines present on target protein ligands [1]. This contrasts with derivatives containing other terminal groups (e.g., azide, alkyne, amine) which require alternative conjugation chemistries (e.g., click chemistry) . The carboxylic acid functionality is compatible with standard carbodiimide coupling reagents (e.g., EDC, DCC), offering a straightforward and widely accessible synthetic route for PROTAC assembly [1].

Bioconjugation Click Chemistry PROTAC Synthesis

Balanced Lipophilicity: PEG3 Linker Mitigates Excessive Hydrophobicity While Maintaining Acceptable Cell Permeability

While the exact logP of Pomalidomide-PEG3-acetic acid is not widely published, data for the closely related Pomalidomide-PEG3-azide indicates a logP of -1.17 , suggesting a favorable balance between hydrophilicity (enhanced by the PEG3 chain) and some lipophilic character. This contrasts with the highly hydrophobic parent pomalidomide, which has limited aqueous solubility [1]. The moderate logP of PEG3-containing pomalidomide derivatives positions them within the acceptable range for cell-permeable PROTACs, overcoming the limitations of earlier peptide-based degraders .

Physicochemical Properties Lipophilicity Cell Permeability

Optimal Use Cases for Pomalidomide-PEG3-acetic acid in PROTAC Research and Development


Rapid PROTAC Library Synthesis for Hit Identification

As a pre-functionalized E3 ligase ligand-linker conjugate, Pomalidomide-PEG3-acetic acid can be directly coupled to a variety of amine-containing target protein ligands using standard carbodiimide chemistry. This eliminates the need for separate linker attachment steps, accelerating the synthesis of diverse PROTAC libraries for initial screening campaigns .

Optimization of Degradation Efficiency through Linker Length Tuning

Given that linker length is a critical determinant of PROTAC efficacy [1][2], Pomalidomide-PEG3-acetic acid serves as a benchmark compound for assessing the impact of the PEG3 spacer on ternary complex formation. Researchers can compare PROTACs built with this linker to those constructed with shorter (PEG2) or longer (PEG4) variants to empirically determine the optimal geometry for degrading a specific target of interest.

Development of Soluble PROTACs for In Vitro Cellular Assays

The improved aqueous solubility conferred by the PEG3 linker [3] enables the direct use of Pomalidomide-PEG3-acetic acid-derived PROTACs in cell culture media with reduced organic solvent content. This minimizes solvent-induced cytotoxicity and non-specific effects, leading to more physiologically relevant and reproducible degradation data.

Scaled Synthesis for Lead Optimization and Preclinical Studies

With commercial availability from multiple vendors at ≥95% purity [4] and in quantities suitable for scale-up, Pomalidomide-PEG3-acetic acid is well-suited for the synthesis of lead PROTAC candidates requiring larger amounts for in vivo pharmacokinetic, pharmacodynamic, and preliminary toxicology studies.

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